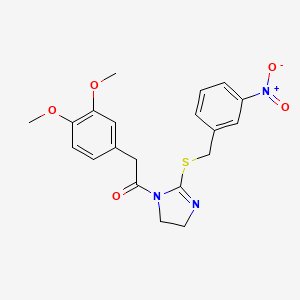![molecular formula C7H5N3O2 B2531696 Ácido 1H-pirazolo[3,4-b]piridina-6-carboxílico CAS No. 1251111-24-6](/img/structure/B2531696.png)
Ácido 1H-pirazolo[3,4-b]piridina-6-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is a heterocyclic compound that features a fused pyrazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Aplicaciones Científicas De Investigación
1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
Target of Action
1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid has been identified as a potent inhibitor of the human Nicotinamide Phosphoribosyltransferase (NAMPT) enzyme . NAMPT plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism and energy production .
Mode of Action
The compound interacts with its target, NAMPT, by binding to the active site of the enzyme, thereby inhibiting its function . This interaction results in the reduction of NAD+ biosynthesis, which can lead to decreased cellular metabolism and energy production .
Biochemical Pathways
The inhibition of NAMPT affects the NAD+ biosynthesis pathway, leading to a decrease in the levels of NAD+. This can have downstream effects on various cellular processes that rely on NAD+, including cellular metabolism, DNA repair, and cell signaling .
Result of Action
The molecular and cellular effects of 1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid’s action primarily involve the disruption of cellular metabolism due to decreased NAD+ levels . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells that have high metabolic demands .
Análisis Bioquímico
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization and subsequent functional group transformations . Another method includes the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions .
Industrial Production Methods: Industrial production of 1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid typically involves scalable synthetic routes that ensure high yield and purity. These methods often employ microwave-assisted reactions and catalytic processes to enhance efficiency and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions: 1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[3,4-b]pyridine derivatives.
Comparación Con Compuestos Similares
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 1H-pyrrolo[2,3-b]pyridine
Comparison: 1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. Compared to pyrazolo[3,4-d]pyrimidine, it has different electronic and steric characteristics that influence its reactivity and interaction with biological targets . The presence of the carboxylic acid group in 1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid also provides additional sites for chemical modification and enhances its solubility in aqueous media .
Propiedades
IUPAC Name |
1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-2-1-4-3-8-10-6(4)9-5/h1-3H,(H,11,12)(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBHAVOFBLUPBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=NN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-{2-[butyl(methyl)amino]ethyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2531615.png)
![2-[(4-fluorophenyl)sulfanyl]-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2531616.png)



![5-Ethyl-2-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2531626.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2531627.png)
![5-[2-(2,4-Difluorophenyl)diazenyl]-2-(methylsulfanyl)-4,6-pyrimidinediol](/img/structure/B2531628.png)
![Ethyl 2-(2-(5-methylfuro[3,2-b]pyridine-2-carboxamido)thiazol-4-yl)acetate](/img/structure/B2531630.png)
![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide](/img/structure/B2531631.png)
![N-(5-chloro-2-methoxyphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2531632.png)
![N-(4-fluorophenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2531633.png)
![2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]acetonitrile](/img/structure/B2531634.png)
